(E)-2-(Furan-2-yl)ethenesulfonamide
Description
(E)-2-(Furan-2-yl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone and a furan-2-yl substituent. The furan moiety, a five-membered aromatic oxygen heterocycle, contributes to electronic and steric properties that influence binding interactions with biological targets such as tubulin or CDC25B .
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
(E)-2-(furan-2-yl)ethenesulfonamide |
InChI |
InChI=1S/C6H7NO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H,(H2,7,8,9)/b5-3+ |
InChI Key |
UUSPWJDICSRFME-HWKANZROSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/S(=O)(=O)N |
Canonical SMILES |
C1=COC(=C1)C=CS(=O)(=O)N |
Origin of Product |
United States |
Biological Activity
(E)-2-(Furan-2-yl)ethenesulfonamide is an organic compound that combines a furan ring, an ethene moiety, and a sulfonamide functional group. This unique structure is associated with various biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a double bond between the carbon atoms adjacent to the furan ring and a sulfonamide group attached to the ethene carbon. This structure enables diverse chemical reactivity and biological interactions, making it an intriguing subject for research.
Anticancer Activity
The anticancer potential of (E)-2-(Furan-2-yl)ethenesulfonamide has garnered attention due to its structural similarity to other biologically active compounds.
-
Mechanism of Action :
- Studies have shown that compounds with sulfonamide groups can inhibit key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). For example, derivatives similar to (E)-2-(Furan-2-yl)ethenesulfonamide exhibited IC50 values in the low micromolar range against these targets .
- Molecular docking studies suggest that these compounds can establish significant interactions within the binding sites of these receptors, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells .
- In Vitro Studies :
- Case Studies :
Synthesis Methods
The synthesis of (E)-2-(Furan-2-yl)ethenesulfonamide can be achieved through various chemical reactions involving furan derivatives and sulfonamides. These methods allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction of furan derivatives with sulfonamides under acidic or basic conditions to form the desired sulfonamide compound. |
| Cross-Coupling Reactions | Utilizes palladium-catalyzed cross-coupling techniques to introduce various substituents onto the furan or sulfonamide moieties for enhanced activity. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological activity of ethenesulfonamides is highly dependent on substituents on the aryl rings. Below is a comparative analysis of key analogues:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH3) and amino (-NH2) groups (e.g., 6t) enhance cytotoxicity, likely due to improved binding to tubulin’s colchicine site . Nitro (-NO2) groups (e.g., 6u) are often reduced to amino derivatives (e.g., 6v) to improve bioavailability and activity . Halogens (e.g., 6c’s bromine) increase lipophilicity, aiding membrane permeability .
Furan vs. In thiazolyl hydrazones (), furan derivatives exhibit antifungal activity (MIC = 250 µg/mL) but are less potent than fluconazole, highlighting the need for optimized substituents .
Prodrug Strategies: Phosphorylation of phenolic -OH groups (e.g., 6p’s prodrug) improves water solubility, addressing a common limitation of sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
